Cas no 91-76-9 (6-Phenyl-1,3,5-triazine-2,4-diamine)

6-Phenyl-1,3,5-triazine-2,4-diamine is a heterocyclic organic compound featuring a triazine core substituted with phenyl and amino groups. Its molecular structure, characterized by high nitrogen content and aromatic stability, makes it valuable in applications such as flame retardants, agrochemicals, and pharmaceutical intermediates. The compound exhibits strong thermal stability and resistance to degradation, enhancing its utility in high-performance materials. Its reactive amino groups also allow for further functionalization, enabling tailored modifications for specific industrial or research needs. The balanced combination of rigidity and reactivity positions it as a versatile building block in synthetic chemistry and material science.
6-Phenyl-1,3,5-triazine-2,4-diamine structure
91-76-9 structure
Product Name:6-Phenyl-1,3,5-triazine-2,4-diamine
CAS No:91-76-9
MF:C9H9N5
MW:187.201260328293
MDL:MFCD00023187
CID:34620
PubChem ID:7064
Update Time:2025-10-23

6-Phenyl-1,3,5-triazine-2,4-diamine Chemical and Physical Properties

Names and Identifiers

    • 2,4-Diamino-6-phenyl-1,3,5-triazine
    • 2,4-Diamino-6-phenyl-s-triazine
    • 6-Phenyl-1,3,5-triazine-2,4-diamine
    • 6-phenyl-1,3,5-triazine-2,4-diyldiamine
    • Benzoguanamine
    • Benzene melamine
    • 6-Phenyl-[1,3,5]triazine-2,4-diamine
    • 2,4-diamine-6-phenyl-1,3,5-triazine
    • 2,4-diamino-6-phenyl[1,3,5]triazine
    • 2,6-diamino-4-phenyl-1,3,5-triazine
    • 6-phenyl-[1,3,5]-triazine-2,4-diamine
    • benzoguamamine
    • BENZOGUANAME
    • Benzoguanamin
    • Benzoguanimine
    • Benzoquanamine
    • usafrh-5
    • Benzoguanamine;2,4-Diamino-6-phenyl-1,3,5-triazine;
    • Benzonquanmine
    • 6-Phenyl-1,3,5-triazine-2,4-diamine (ACI)
    • s-Triazine, 2,4-diamino-6-phenyl- (6CI, 8CI)
    • 2,4-Diamino-6-phenyltriazine
    • 2-Phenyl-4,6-diamino-1,3,5-triazine
    • 2-Phenyl-4,6-diamino-s-triazine
    • 4,6-Diamino-2-phenyl-s-triazine
    • 6-Phenyl-2,4-diamino-1,3,5-triazine
    • ENT 60118
    • Nikaganamine
    • NSC 3267
    • MDL: MFCD00023187
    • Inchi: 1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14)
    • InChI Key: GZVHEAJQGPRDLQ-UHFFFAOYSA-N
    • SMILES: N1C(N)=NC(C2C=CC=CC=2)=NC=1N
    • BRN: 153223

Computed Properties

  • Exact Mass: 187.08600
  • Monoisotopic Mass: 187.085795
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: nothing
  • Topological Polar Surface Area: 90.7

Experimental Properties

  • Color/Form: Powder
  • Density: 1.4
  • Melting Point: 225.0 to 230.0 deg-C
  • Boiling Point: 311.95°C (rough estimate)
  • Flash Point: 285.8 °C
  • Refractive Index: 1.6900 (estimate)
  • PH: 6.5 (0.3g/l, H2O, 20℃)
  • Solubility: 0.3g/l
  • PSA: 90.71000
  • LogP: 1.86540
  • Merck: 1089
  • FEMA: 2744
  • Solubility: Soluble in ethanol, ether, dilute hydrochloric acid, partially soluble in dimethylformamide, insoluble in acetone, chloroform, ethyl acetate. Very slightly soluble in water (22 ℃, 0.06%, 100 ℃, 0.6%).

6-Phenyl-1,3,5-triazine-2,4-diamine Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302-H412
  • Warning Statement: P273
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 22-52/53
  • Safety Instruction: S61
  • RTECS:XY7000000
  • Hazardous Material Identification: Xn
  • Packing Group:I; II; III
  • Risk Phrases:R22; R52/53
  • HazardClass:IRRITANT
  • TSCA:Yes
  • Storage Condition:Keep container closed when not in use Store in tightly closed containers Store in a cool \ dry \ well ventilated area, away from incompatible substances

6-Phenyl-1,3,5-triazine-2,4-diamine Customs Data

  • HS CODE:29336980
  • Customs Data:

    China Customs Code:

    29336980

6-Phenyl-1,3,5-triazine-2,4-diamine Pricemore >>

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6-Phenyl-1,3,5-triazine-2,4-diamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Polyethylene glycol ;  30 min, 170 °C
Reference
Polyethylene Glycol as a Green Medium for the Microwave-Assisted Synthesis of Guanamines
Lim, Han Yin; Dolzhenko, Anton V., ChemistrySelect, 2023, 8(29),

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  10 min, 463 K
Reference
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives
Diaz-Ortiz, Angel; Elguero, Jose; Foces-Foces, Concepcion; de la Hoz, Antonio; Moreno, Andres; et al, New Journal of Chemistry, 2004, 28(8), 952-958

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Glycol monoethyl ether ;  24 h, reflux
Reference
Synthesis of new derivatives of 2,4-diamino-6-phenyl-1,3,5-triazines
Ouerfelli, Ines; Gatri, Rafik; Efrit, Mohamed Lotfi; Fillaut, Jean-Luc, Journal de la Societe Chimique de Tunisie, 2010, 12(2), 117-122

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Isopropanol
Reference
Hydrogen-bonded arrays coupled by cross-metathesis
Enholm, Eric J.; Hastings, Jed M.; Edwards, Chris, Synlett, 2008, (2), 203-206

Production Method 5

Reaction Conditions
Reference
Hydroxide-catalyzed synthesis of heterocyclic aromatic amine derivatives from nitriles
Smyrl, Norman R.; Smithwick, Robert W. III, Journal of Heterocyclic Chemistry, 1982, 19(3), 493-6

Production Method 6

Reaction Conditions
1.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
1.2 15 - 30 min, 80 °C
Reference
Microwave-Assisted One-Pot Tandem Reactions for Direct Conversion of Primary Alcohols and Aldehydes to Triazines and Tetrazoles in Aqueous Media
Shie, Jiun-Jie; Fang, Jim-Min, Journal of Organic Chemistry, 2007, 72(8), 3141-3144

Production Method 7

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Sodium carbonate Solvents: Water
Reference
Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalyzed Suzuki cross-coupling reactions
Cooke, G.; Augier de Cremiers, H.; Rotello, V. M.; Tarbit, B.; Vanderstraeten, P. E., Tetrahedron, 2001, 57(14), 2787-2789

Production Method 8

Reaction Conditions
Reference
Synthesis and properties of sym-triazine derivatives. 5. Synthesis and mass spectrometric investigation of sym-triazinylureas
Kelarev, V. I.; Bellul, M.; Karakhanov, R. A.; Ammar, Dibi; Lunin, A. F., Khimiya Geterotsiklicheskikh Soedinenii, 1987, (3), 356-62

Production Method 9

Reaction Conditions
Reference
A new synthesis of s-triazines
Alsofrom, D.; Grossberg, H.; Sheffer, H., Journal of Heterocyclic Chemistry, 1976, 13(4), 917-19

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: 2-Methoxyethanol ;  5 h, 90 °C
Reference
Synthesis of nanodispersible 6-aryl-2,4-diamino-1,3,5-triazine and its derivatives
Padalkar, Vikas S.; Patil, Vikas S.; Phatangare, Kiran R.; Gupta, Vinod D.; Umape, Prashant G.; et al, Materials Science & Engineering, 2010, 170(1-3), 77-87

Production Method 11

Reaction Conditions
1.1 Catalysts: Copper Solvents: Water ;  5 min, rt; 80 °C
Reference
A novel one-pot three component approach to 6-substituted 2,4-diamino-1,3,5-triazines using nano-sized copper/zinc-modified MCM-41 (Cu/Zn-MCM-41) as a new heterogeneous mesoporous catalyst
Shekouhy, Mohsen; Moaddeli, Ali; Khalafi-Nezhad, Ali, Journal of Industrial and Engineering Chemistry (Amsterdam, 2017, 50, 41-49

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  12 min, 130 °C
Reference
Microwave-assisted clean synthesis of 6-aryl-2,4-diamino-1,3,5-triazines in [bmim][PF6]
Peng, Yanqing; Song, Gonghua, Tetrahedron Letters, 2004, 45(27), 5313-5316

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: 2-Methoxyethanol
Reference
Benzoguanamine (2,4-diamino-6-phenyl-s-triazine)
Simons, J. K.; Saxton, M. R., Organic Syntheses, 1953, 33, 13-15

Production Method 14

Reaction Conditions
1.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
1.2 Reagents: Potassium hydroxide ;  24 h, reflux
Reference
Direct Conversion of Aldehydes to Amides, Tetrazoles, and Triazines in Aqueous Media by One-Pot Tandem Reactions
Shie, Jiun-Jie; Fang, Jim-Min, Journal of Organic Chemistry, 2003, 68(3), 1158-1160

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Glycol monoethyl ether ;  10 h, 130 - 135 °C; rt
Reference
Synthesis, molecular docking studies, and in vitro evaluation of 1,3,5-triazine derivatives as promising antimicrobial agents
Patil, Vikrant; Noonikara-Poyil, Anurag; Joshi, Shrinivas D.; Patil, Shivaputra A.; Patil, Siddappa A.; et al, Journal of Molecular Structure, 2020, 1220,

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: 2-Methoxyethanol ;  6 h, 160 °C
Reference
Control of the Aggregation of a Phenylenevinylenediimide Chromophore by Use of Supramolecular Chemistry: Enhanced Electroluminescence in Supramolecular Organic Devices
Delbosc, Nicolas; Reynes, Mathias; Dautel, Olivier J.; Wantz, Guillaume; Lere-Porte, Jean-Pierre; et al, Chemistry of Materials, 2010, 22(18), 5258-5270

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium amide Solvents: Ammonia
Reference
Ring transformations of heterocycles. 35. Potassium amide induced ring transformation of 1,2,4-triazines into 1,2,4-triazoles and 1,3,5-triazines
Rykowski, A.; Van der Plas, H. C., Journal of Organic Chemistry, 1987, 52(1), 71-3

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrogen Catalysts: Platinum Solvents: Toluene ;  24 h, reflux
Reference
Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology
Poly, Sharmin Sultana; Hashiguchi, Yuta; Nakamura, Isao; Fujitani, Tadahiro; Siddiki, S. M. A. Hakim, Catalysis Science & Technology, 2022, 12(15), 4679-4687

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 80 °C; 6 h, 0.22 MPa, 80 °C
Reference
A green technology for production of benzoguanamine
Liu, Hui; Li, Ling-lan; Miao, Jun-feng; Zhang, Shu; Guo, Liang-liang, Jingxi Huagong Zhongjianti, 2015, 45(3), 61-63

Production Method 20

Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: 1-Butanol
Reference
Synthesis of fluorescent pigments based on high-temperature resistant organic resin
Xu, Li-he, Ranliao Yu Ranse, 2003, 40(1),

Production Method 21

Reaction Conditions
Reference
Product subclass 3: 1,3,5-triazines and phosphorus analogues
von Angerer, S., Science of Synthesis, 2004, 17, 449-583

Production Method 22

Reaction Conditions
Reference
Dimroth rearrangement of acylamino-1,3,5-triazines. V. Synthesis and Dimroth rearrangement of 2-acylamino-4-substituted-1,3,5-triazines
Honda, Itaru; Shimomura, Yoji, Fukui Daigaku Kogakubu Kenkyu Hokoku, 1987, 35(2), 233-43

Production Method 23

Reaction Conditions
Reference
Dimroth rearrangement of acylamino-1,3,5-triazines. I. Bisbenzoylation of 2,4-diamino-1,3,5-triazine and Dimroth rearrangement of that bis-benzoylated compound
Honda, Itaru; Shimomura, Youji, Fukui Daigaku Kogakubu Kenkyu Hokoku, 1985, 33(2), 185-95

Production Method 24

Reaction Conditions
Reference
Syntheses of formaldehyde stabilizers
Kollar, Terezia; Bacaloglu, R.; Safta, M., Buletinul Stiintific si Tehnic al Institutului Politehnic Traian Vuia Timisoara, 1979, 24(1), 97-101

Production Method 25

Reaction Conditions
Reference
Improved synthesis of arylguanamines. Reaction of aromatic nitriles with dicyandiamide in presence of sodium ethoxide
Lalezari, Iradj; Golgolab, Homa, Journal of Chemical and Engineering Data, 1971, 16(1),

Production Method 26

Reaction Conditions
Reference
Triazines and related products. VI. Synthesis and properties of 4-amino-2(2H)-imino-s-triazino[1,2-c][1,2,3]benzotriazines
Stevens, Malcolm F. G.; Mackenzie, Sheila M., Journal of the Chemical Society [Section] C: Organic, 1970, (17), 2298-308

6-Phenyl-1,3,5-triazine-2,4-diamine Raw materials

6-Phenyl-1,3,5-triazine-2,4-diamine Preparation Products

6-Phenyl-1,3,5-triazine-2,4-diamine Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:91-76-9)Benzoguanamine
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Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:91-76-9)Benzoguanamine
Order Number:LE18342;LE3100;LE26389289
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:19
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Additional information on 6-Phenyl-1,3,5-triazine-2,4-diamine

6-Phenyl-1,3,5-Triazine-2,4-Diamine: A Comprehensive Overview

6-Phenyl-1,3,5-triazine-2,4-diamine, commonly referred to by its CAS number CAS No. 91-76-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of triazines, which are heterocyclic aromatic compounds containing three nitrogen atoms in a six-membered ring. The presence of a phenyl group at the 6-position and diamine functionalities at positions 2 and 4 makes this compound unique and highly functional for diverse chemical reactions.

The molecular formula of 6-Phenyl-1,3,5-triazine-2,4-diamine is C8H8N4. Its molecular weight is approximately 156.17 g/mol. The compound exists as a crystalline solid under standard conditions and is soluble in polar solvents such as water and alcohols. The structure of this compound is characterized by the aromatic triazine ring system with two amino groups (-NH2) at positions 2 and 4 and a phenyl group (-C6H5) at position 6. This arrangement imparts both electron-donating and electron-withdrawing properties to the molecule, making it suitable for various chemical transformations.

6-Phenyl-1,3,5-triazine-2,4-diamine has been extensively studied for its role in the synthesis of advanced materials. Recent research has highlighted its potential in the development of high-performance polymers and organic semiconductors. For instance, studies have shown that this compound can serve as a building block for constructing two-dimensional covalent organic frameworks (COFs), which exhibit exceptional stability and porosity. These materials have promising applications in gas storage, catalysis, and sensing technologies.

In addition to its role in polymer chemistry, CAS No. 91-76-9 has also gained attention in the field of drug discovery. The triazine ring system is known for its ability to form hydrogen bonds and interact with biological molecules. Researchers have explored the use of this compound as a scaffold for designing bioactive molecules with potential therapeutic applications. Recent findings suggest that derivatives of 6-Phenyl-1,3,5-triazine-2,4-diamine may exhibit anti-inflammatory and anticancer properties.

The synthesis of 6-Phenyl-1,3,5-triazine-2,4-diamine typically involves multi-step reactions starting from simple precursors such as o-amino phenol or aniline derivatives. One common approach involves the condensation of o-amino phenol with cyanogen chloride or other suitable reagents under controlled conditions to form the triazine ring system. The reaction conditions are optimized to ensure high yield and purity of the final product.

Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing CAS No. 91-76-9. For example, microwave-assisted synthesis has been reported to significantly reduce reaction time while maintaining product quality. Such methods align with current trends toward environmentally friendly chemical processes.

In terms of applications beyond materials science and pharmacology,6 PhenyL Triazine Diamine has also found use in agrochemicals and industrial catalysts. Its ability to act as a ligand in metal complexes makes it valuable for catalytic applications in organic synthesis. For instance, transition metal complexes derived from this compound have shown promise as catalysts for C-H activation reactions—a key process in modern organic chemistry.

The study of CAS No 91 76 9 continues to be an active area of research due to its structural versatility and functional diversity. Ongoing investigations focus on expanding its application scope by exploring new synthetic pathways and functionalization strategies. Future research directions include the development of stimuli-responsive materials based on this compound and its derivatives.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:91-76-9)Benzoguanamine
sfd4844
Purity:99.9%
Quantity:200kg
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91-76-9)Benzoguanamine
LE18342;LE3100;LE26389289
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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